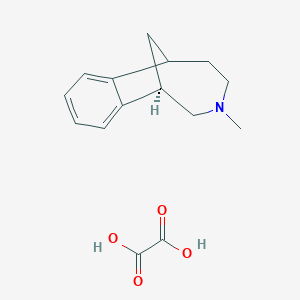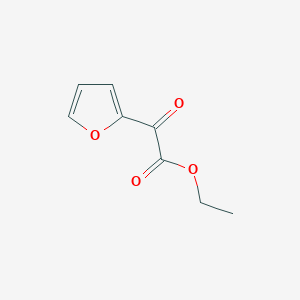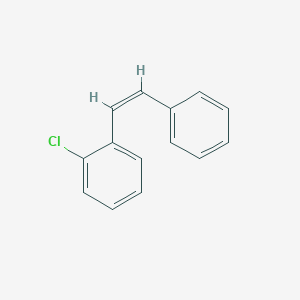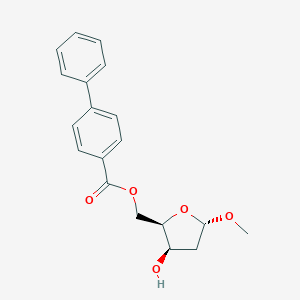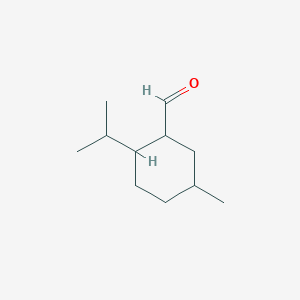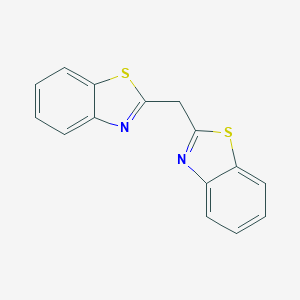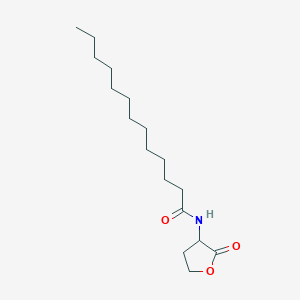
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane, also known as DCMD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a molecular formula of C6H10Cl2O2 and a molecular weight of 191.05 g/mol. DCMD is a cyclic ether that contains two chloroethyl groups and a methyl group attached to a dioxolane ring.
作用机制
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a bifunctional alkylating agent that reacts with nucleophilic groups such as amino, hydroxyl, and thiol groups of biomolecules. The reaction results in the formation of covalent bonds between the biomolecules, leading to the crosslinking of the molecules. The crosslinking can alter the physical and chemical properties of the biomolecules, such as their stability, conformation, and activity.
Biochemical and Physiological Effects:
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been shown to have low toxicity in vitro and in vivo. However, its effects on the human body are not well understood. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to have anti-inflammatory and antitumor properties. It has also been used as a radioprotective agent in cancer treatment.
实验室实验的优点和局限性
The advantages of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in lab experiments include its ability to crosslink biomolecules without affecting their activity, its low toxicity, and its stability in various solvents. However, the limitations of using 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane include its potential to form non-specific crosslinks, its sensitivity to pH and temperature, and its potential to react with other molecules in the sample.
未来方向
There are several future directions for the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in scientific research. One direction is the development of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane-based biomaterials for tissue engineering and regenerative medicine. Another direction is the use of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in the synthesis of drug delivery systems for targeted drug delivery. Additionally, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be used in the fabrication of biosensors for the detection of biomolecules. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.
Conclusion:
In conclusion, 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane is a versatile chemical compound that has been widely used in scientific research for its unique properties. It can be synthesized through a multistep process and has been found to be effective in the crosslinking of biomolecules. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has low toxicity and has been used in various applications such as the preparation of biomaterials, drug delivery systems, and biosensors. Further research is needed to explore the potential applications of 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane in various fields of science.
合成方法
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane can be synthesized through a multistep process that involves the reaction of 2-chloroethanol with paraformaldehyde to form a cyclic acetal intermediate. The intermediate is then reacted with hydrochloric acid and sodium hydroxide to produce 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane. The synthesis method has been optimized to obtain high yields of pure 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane.
科学研究应用
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been extensively used in scientific research as a crosslinking agent for various biomolecules such as proteins, nucleic acids, and carbohydrates. It is also used as a solvent for lipids and as a stabilizer for enzymes. 2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane has been found to be effective in the preparation of biomaterials, drug delivery systems, and biosensors. Additionally, it has been used in the synthesis of various organic compounds.
属性
CAS 编号 |
10232-90-3 |
|---|---|
产品名称 |
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |
分子式 |
C6H10Cl2O2 |
分子量 |
185.05 g/mol |
IUPAC 名称 |
2-(1,2-dichloroethyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H10Cl2O2/c1-4-3-9-6(10-4)5(8)2-7/h4-6H,2-3H2,1H3 |
InChI 键 |
BNSRVFGXRITOQK-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)C(CCl)Cl |
规范 SMILES |
CC1COC(O1)C(CCl)Cl |
其他 CAS 编号 |
10232-90-3 |
同义词 |
2-(1,2-Dichloroethyl)-4-methyl-1,3-dioxolane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




